methyl 4-chloro-3-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate
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Overview
Description
METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C21H15ClN2O4 and a molecular weight of 394.81 g/mol . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common synthetic route starts with the alkylation of methyl 4-chloro-3-oxobutanoate with appropriate reagents to form the desired intermediate . The reaction conditions typically involve the use of sodium nitrite (NaNO2) and potassium iodide (KI) for the formation of the indole ring . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid (IAA): A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Tryptophan: An essential amino acid.
The uniqueness of METHYL 4-CHLORO-3-({2-[2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETYL}AMINO)BENZOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15ClN2O4 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
methyl 4-chloro-3-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H15ClN2O4/c1-28-21(27)13-8-9-15(22)16(10-13)23-18(25)11-24-17-7-3-5-12-4-2-6-14(19(12)17)20(24)26/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
OHUPGOAWEWTSAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
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